molecular formula C17H20F2N8O B12400580 Irak4-IN-17

Irak4-IN-17

カタログ番号: B12400580
分子量: 390.4 g/mol
InChIキー: UEBUQGYHDQFQRH-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Irak4-IN-17 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .

化学反応の分析

Irak4-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Irak4-IN-17 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of IRAK4 and its effects on signaling pathways. In biology, it helps in understanding the role of IRAK4 in immune responses and inflammation. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers. In industry, it is used in the development of new therapeutic agents targeting IRAK4 .

作用機序

Irak4-IN-17 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating immune responses and inflammation .

類似化合物との比較

Irak4-IN-17 is unique in its high potency and selectivity for IRAK4. Similar compounds include other IRAK4 inhibitors, such as PF-06650833 and BAY 1834845, which also target the same kinase but may differ in their pharmacokinetic properties and efficacy. The uniqueness of this compound lies in its specific binding affinity and the ability to effectively inhibit IRAK4-mediated signaling pathways .

特性

分子式

C17H20F2N8O

分子量

390.4 g/mol

IUPAC名

N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-6-[[(3R)-piperidin-3-yl]amino]imidazo[1,2-b]pyridazine-3-carboxamide

InChI

InChI=1S/C17H20F2N8O/c1-26-9-11(15(25-26)16(18)19)23-17(28)12-8-21-14-5-4-13(24-27(12)14)22-10-3-2-6-20-7-10/h4-5,8-10,16,20H,2-3,6-7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1

InChIキー

UEBUQGYHDQFQRH-SNVBAGLBSA-N

異性体SMILES

CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)N[C@@H]4CCCNC4

正規SMILES

CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)NC4CCCNC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。